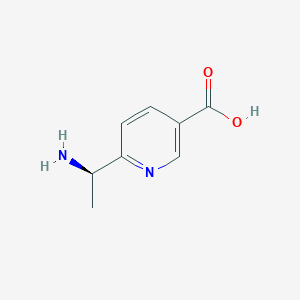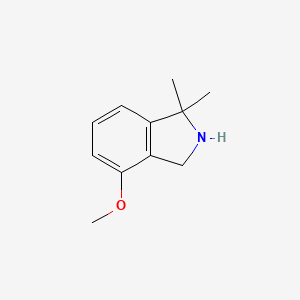
4-Methoxy-1,1-dimethylisoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1,1-dimethylisoindoline is a chemical compound belonging to the class of isoindolines. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a methoxy group and two methyl groups on the isoindoline structure makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,1-dimethylisoindoline can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-Methoxy-1,1-dimethylisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents; reactions are conducted under controlled conditions to prevent over-substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the isoindoline ring.
Substitution: Substituted isoindolines with various functional groups on the aromatic ring.
科学研究应用
4-Methoxy-1,1-dimethylisoindoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Methoxy-1,1-dimethylisoindoline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the methoxy and dimethyl groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
相似化合物的比较
Similar Compounds
4-Methoxyindole: Similar in structure but lacks the dimethyl groups on the isoindoline ring.
1,1-Dimethylisoindoline: Similar in structure but lacks the methoxy group on the aromatic ring.
4-Methoxy-2-methylindole: Contains a methoxy group and a methyl group but differs in the position of the substituents.
Uniqueness
4-Methoxy-1,1-dimethylisoindoline is unique due to the presence of both the methoxy and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other similar compounds.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
7-methoxy-3,3-dimethyl-1,2-dihydroisoindole |
InChI |
InChI=1S/C11H15NO/c1-11(2)9-5-4-6-10(13-3)8(9)7-12-11/h4-6,12H,7H2,1-3H3 |
InChI 键 |
IECKIBLPJQAACO-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(CN1)C(=CC=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B15248393.png)
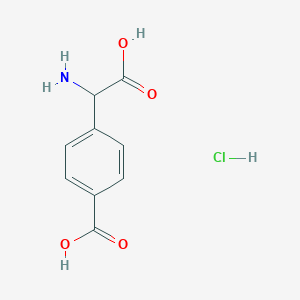
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)
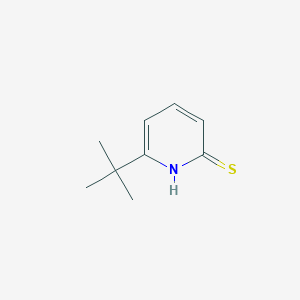

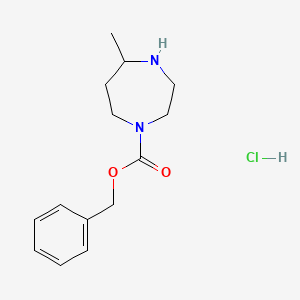
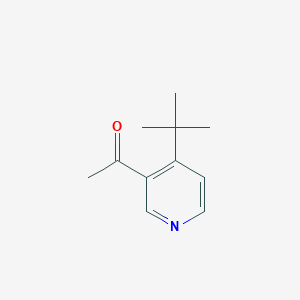

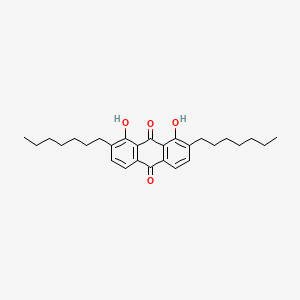
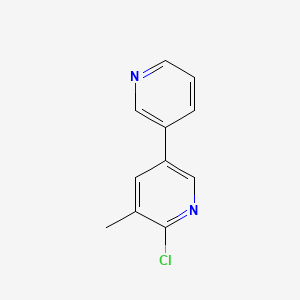
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
